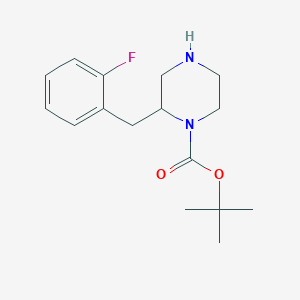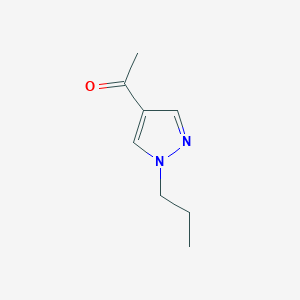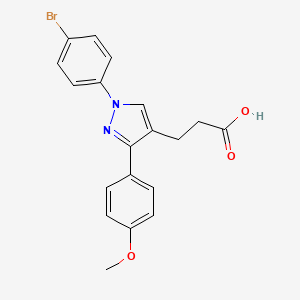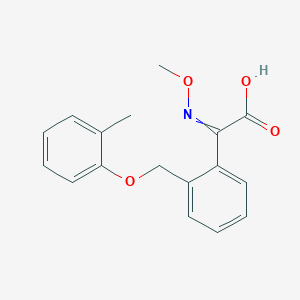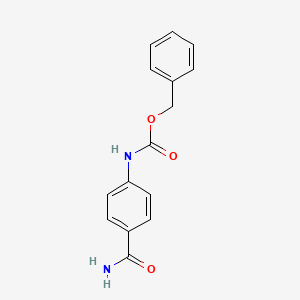
Benzyl 4-(aminocarbonyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(aminocarbonyl)phenylcarbamate is an organic compound with the molecular formula C15H14N2O3. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is characterized by the presence of a benzyl group attached to a phenylcarbamate structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-(aminocarbonyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Another method involves the use of benzyl isocyanate and 4-aminobenzoic acid. This reaction is carried out in an organic solvent such as toluene, with the mixture being heated to reflux for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(aminocarbonyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl 4-(carboxycarbonyl)phenylcarbamate.
Reduction: Reduced derivatives such as benzyl 4-(aminomethyl)phenylcarbamate.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(aminocarbonyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. It can act as a probe to investigate biological pathways.
Medicine: this compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 4-(aminocarbonyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound.
The molecular pathways involved in the compound’s action may include the inhibition of key enzymes in metabolic pathways, leading to altered cellular processes. The exact mechanism can vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Benzyl 4-(aminocarbonyl)phenylcarbamate can be compared with other carbamate compounds such as:
Benzyl carbamate: Similar in structure but lacks the aminocarbonyl group, making it less versatile in certain reactions.
Phenyl carbamate: Contains a phenyl group but lacks the benzyl group, resulting in different reactivity and applications.
Methyl carbamate: A simpler carbamate with a methyl group, used in different industrial applications.
The uniqueness of this compound lies in its combination of benzyl and aminocarbonyl groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C15H14N2O3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)(H,17,19) |
InChI Key |
PEIQAQYSTLVEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



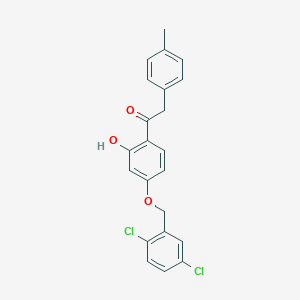
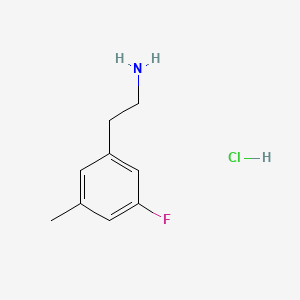
![1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B14862386.png)
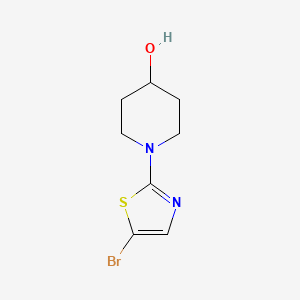
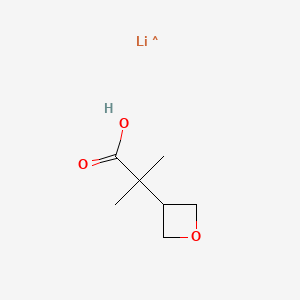
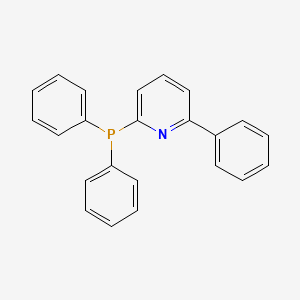
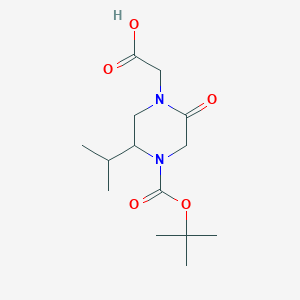
![(1S,11R,18S)-4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol](/img/structure/B14862432.png)
![N-[2-[9-ethoxy-10-methoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethyl]-5-hydroxy-3-methyltriazole-4-carboxamide](/img/structure/B14862435.png)
